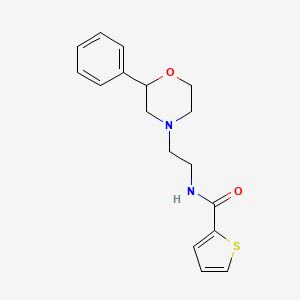

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide

CAS No.: 953969-48-7

Cat. No.: VC4594200

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953969-48-7 |

|---|---|

| Molecular Formula | C17H20N2O2S |

| Molecular Weight | 316.42 |

| IUPAC Name | N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |

| Standard InChI Key | SNVDANOEENQYJV-UHFFFAOYSA-N |

| SMILES | C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Design

Core Functional Groups

The compound features three primary components:

-

Thiophene-2-carboxamide backbone: A five-membered aromatic heterocycle with a sulfur atom, substituted at the second position by a carboxamide group .

-

Ethyl linker: A two-carbon chain connecting the thiophene carboxamide to the morpholino group.

-

2-Phenylmorpholino moiety: A six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a phenyl group attached to the nitrogen at position 2 .

The integration of these groups confers a hybrid aromatic-aliphatic character, balancing hydrophobic (phenyl, thiophene) and hydrophilic (morpholine oxygen, carboxamide) regions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is hypothesized as C₁₇H₁₉N₂O₂S, with a calculated molecular weight of 339.4 g/mol. This aligns with similar carboxamide derivatives, such as N-(2-phenylpropyl)thiophene-2-carboxamide (C₁₄H₁₅NOS, 245.34 g/mol) and 5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide (C₁₇H₂₀N₂O₄S₂, 380.5 g/mol) .

Table 1: Comparative Molecular Properties

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis likely involves sequential coupling reactions:

-

Thiophene-2-carboxylic acid activation: Conversion to an acyl chloride or using coupling agents (e.g., EDCI/HOBt) for amide bond formation .

-

Amine component preparation: Synthesis of 2-(2-phenylmorpholino)ethylamine via:

-

Amide coupling: Reaction between the activated carboxylic acid and the ethylamine derivative under mild basic conditions .

Key Challenges

-

Steric hindrance from the phenyl and morpholino groups may slow reaction kinetics.

-

Purification difficulties due to the compound’s moderate polarity, requiring advanced chromatographic techniques .

Physicochemical Properties

Solubility and Partitioning

Analogous compounds exhibit solubility >35.6 µg/mL at physiological pH , suggesting moderate aqueous solubility for the target molecule. The morpholino group’s oxygen atom enhances hydrophilicity, while the phenyl and thiophene groups contribute to lipid solubility. Predicted LogP (octanol-water) values range from 2.5–3.5, similar to N-(2-ethylphenyl)thiophene-2-carboxamide (LogP 3.5) .

Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume